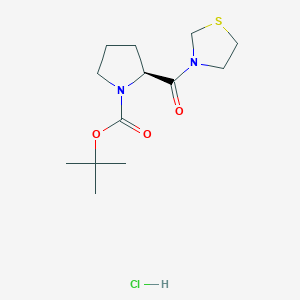![molecular formula C8H7N3O B12830574 1-([1,2,4]Triazolo[1,5-a]pyridin-8-yl)ethan-1-one](/img/structure/B12830574.png)
1-([1,2,4]Triazolo[1,5-a]pyridin-8-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-([1,2,4]Triazolo[1,5-a]pyridin-8-yl)ethan-1-one is a heterocyclic compound that features a triazole ring fused to a pyridine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and material sciences. The presence of nitrogen atoms in the ring structure contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-([1,2,4]Triazolo[1,5-a]pyridin-8-yl)ethan-1-one can be synthesized through various methods. One efficient method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method results in the formation of the target compound through a tandem reaction mechanism . The reaction conditions typically involve microwave irradiation, which accelerates the reaction and improves yields.
Industrial Production Methods: Industrial production of this compound may involve scaling up the microwave-mediated synthesis. The process can be optimized for large-scale production by adjusting parameters such as reaction time, temperature, and microwave power. Additionally, mechanochemical methods using azinium-N-imines and nitriles in the presence of copper acetate have been explored for efficient synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-([1,2,4]Triazolo[1,5-a]pyridin-8-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the triazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild conditions.
Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.
Scientific Research Applications
1-([1,2,4]Triazolo[1,5-a]pyridin-8-yl)ethan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 1-([1,2,4]Triazolo[1,5-a]pyridin-8-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of various enzymes, such as Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2), by binding to their active sites and blocking their activity . This inhibition can lead to downstream effects on cellular signaling pathways, ultimately affecting cell proliferation, inflammation, and other biological processes.
Comparison with Similar Compounds
1,2,4-Triazolo[1,5-a]pyrimidine: Similar in structure but with a pyrimidine ring instead of a pyridine ring.
1,2,4-Triazolo[1,5-a]pyridine: A closely related compound with similar chemical properties but different functional groups.
Uniqueness: 1-([1,2,4]Triazolo[1,5-a]pyridin-8-yl)ethan-1-one is unique due to its specific substitution pattern and the presence of an ethanone group. This structural feature contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H7N3O |
|---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
1-([1,2,4]triazolo[1,5-a]pyridin-8-yl)ethanone |
InChI |
InChI=1S/C8H7N3O/c1-6(12)7-3-2-4-11-8(7)9-5-10-11/h2-5H,1H3 |
InChI Key |
OBNLBOANDCKZBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CN2C1=NC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(10,16-diiodo-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-2-propan-2-ylpiperidine](/img/structure/B12830491.png)
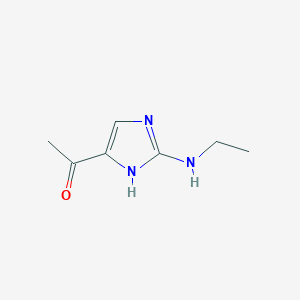
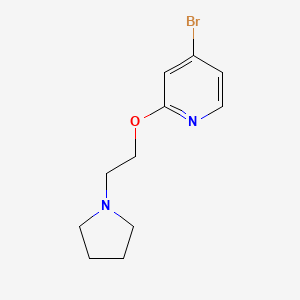
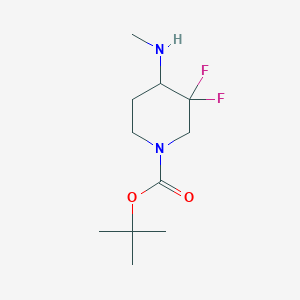
![6-Nitro-1H-benzo[d]imidazole-1-carbonitrile](/img/structure/B12830518.png)

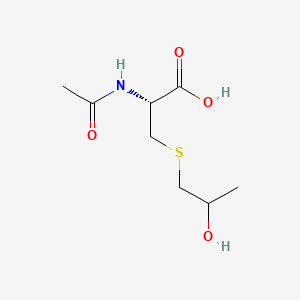


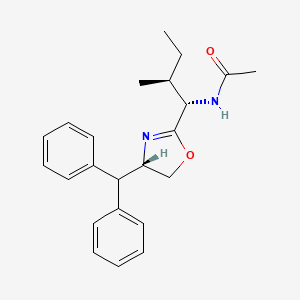
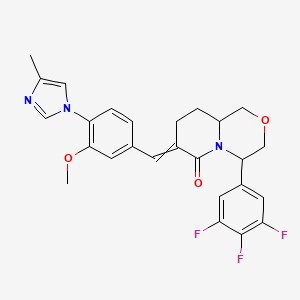
![N-Cbz-N'-[(Allyloxy)carbonyl]-L-lysine](/img/structure/B12830562.png)

